molecular formula C18H16ClF2N3O2 B2614957 N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251560-51-6

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2614957
CAS No.: 1251560-51-6
M. Wt: 379.79
InChI Key: BLNFBGLUVRBVRF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 3,4-difluorophenyl-substituted imidazolidin-2-one moiety. While explicit biological data are unavailable in the provided evidence, structural analogs highlight the importance of such derivatives in coordination chemistry, enzyme inhibition, or agrochemical development .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O2/c1-11-13(19)3-2-4-16(11)22-17(25)10-23-7-8-24(18(23)26)12-5-6-14(20)15(21)9-12/h2-6,9H,7-8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNFBGLUVRBVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the substituted phenyl ring with the imidazolidinone moiety using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of oxadiazole and imidazolidinone structures have demonstrated notable growth inhibition against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in ACS Omega reported that related compounds displayed percent growth inhibitions (PGIs) against multiple cancer cell lines:

  • SNB-19 : 86.61%
  • OVCAR-8 : 85.26%
  • NCI-H40 : 75.99%
    These findings suggest that modifications in the chemical structure can enhance anticancer activity, indicating a potential pathway for developing new cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess significant antibacterial and antifungal effects.

Case Study: Antimicrobial Screening

In another study focusing on oxadiazole derivatives, compounds were screened against:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa
  • Candida albicans

Results showed that some derivatives had minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups can significantly influence biological activity.

Key Structural Features

The following features are vital for enhancing the compound's activity:

  • Chloro and difluoro substitutions : These halogenated groups can improve lipophilicity and binding affinity to biological targets.
  • Imidazolidinone core : This structure is often associated with improved pharmacokinetic properties.

Pharmacokinetics and ADME Studies

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Findings from ADME Studies

Research has indicated favorable ADME profiles for similar compounds:

  • High bioavailability
  • Moderate half-life
    These characteristics suggest that this compound could be a viable candidate for drug development .

Summary of Research Findings

ApplicationFindings
Anticancer ActivitySignificant PGIs against various cancer cell lines; potential for new therapies .
AntimicrobialEffective against Mycobacterium smegmatis; low MIC values indicate potential .
SAR InsightsChloro and difluoro substitutions enhance activity; imidazolidinone core is beneficial.
ADME ProfilesFavorable pharmacokinetics suggest viability for further development .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Comparable Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Core Notable Features Source
Target Compound: N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide C₁₈H₁₅ClF₂N₃O₂* ~377.8 - 3-Chloro-2-methylphenyl (N-substituent)
- 3,4-Difluorophenyl (imidazolidinone substituent)
Imidazolidin-2-one Combines chloro-aryl and difluorophenyl motifs; oxo group enhances polarity Synthesized*
2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide C₂₀H₂₁F₂N₃O₃ 389.4 - 3-Methoxyphenethyl (N-substituent)
- 3,4-Difluorophenyl
Imidazolidin-2-one Methoxy group increases lipophilicity; phenethyl chain may enhance bioavailability
N-(3-Chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide C₂₃H₂₅ClN₃O₃S 474.0 - 3-Chlorophenyl (N-substituent)
- 3,4-Dimethoxybenzyl
- Ethyl, thioxo
Imidazolidin-2-thione-5-one Thioxo group alters electronic properties; dimethoxybenzyl enhances steric bulk
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.2 - 3,4-Dichlorophenyl
- Thiazol-2-yl
Thiazole Thiazole ring enables coordination chemistry; dichlorophenyl enhances stability
N-(3-chloro-2-methylphenyl)-2-[3-(2-(3,4-dimethoxyphenyl)ethyl)-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide C₃₀H₃₂ClN₃O₄S 566.1 - 3-Chloro-2-methylphenyl
- 3,4-Dimethoxyphenethyl
- 2,4-Dimethylphenyl
Imidazolidin-2-thione-5-one Complex substitution pattern; multiple aromatic groups increase steric hindrance

Key Observations

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing Groups (Cl, F): The target compound’s 3-chloro-2-methylphenyl and 3,4-difluorophenyl groups enhance polarity and metabolic stability compared to methoxy-substituted analogs (e.g., ) .
  • Thioxo vs.
Structural Motifs and Bioactivity
  • Imidazolidinone vs. Thiazole Cores: The imidazolidinone core in the target compound and allows for conformational flexibility, whereas the thiazole in provides a rigid, planar structure suitable for metal coordination .
  • Phenethyl vs. Aryl N-Substituents: The phenethyl chain in may improve solubility and membrane permeability compared to the target’s bulky 3-chloro-2-methylphenyl group .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound features a complex structure that includes a chloro-substituted aromatic ring and an imidazolidinone moiety, which are known to contribute to various biological effects.

Chemical Structure

The chemical formula for this compound is C20H18ClF2N3OC_{20}H_{18}ClF_2N_3O. The structural representation highlights the presence of both chloro and difluoro substituents, which can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many derivatives of imidazolidinones show activity against various bacterial strains. The presence of halogen atoms often enhances this activity by increasing lipophilicity and bioavailability.
  • Antitumor Effects : Compounds with similar structures have been investigated for their potential in cancer treatment. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Anti-inflammatory Activity : Some derivatives demonstrate the ability to modulate inflammatory responses, potentially making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A study conducted on imidazolidinone derivatives indicated strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may possess similar properties. This aligns with findings from related compounds that have shown effectiveness in inhibiting bacterial growth through disruption of cell wall synthesis or protein synthesis pathways .

Antitumor Activity

In vitro studies have demonstrated that imidazolidinone derivatives can inhibit the proliferation of various cancer cell lines. For instance, one research project reported that a structurally similar compound induced apoptosis in human breast cancer cells by activating caspase pathways . This suggests that this compound may also engage similar apoptotic mechanisms.

Anti-inflammatory Mechanisms

Research has shown that certain imidazolidinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study highlighted the ability of these compounds to modulate NF-kB signaling pathways, which are crucial in inflammatory responses . This opens avenues for exploring the anti-inflammatory potential of this compound.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialImidazolidinone derivativesInhibition of cell wall synthesis
AntitumorSimilar imidazolidinonesInduction of apoptosis via caspase activation
Anti-inflammatoryVarious imidazolidinonesModulation of NF-kB signaling

Q & A

What established synthetic methodologies are used for this compound, and how do reaction conditions impact yield?

Basic
The synthesis typically involves coupling reactions between substituted phenylacetic acids and amines using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane, with triethylamine as a base at 273 K to minimize side reactions . Microwave-assisted methods are also employed for cyclization steps, reducing reaction times and improving yields (e.g., 70–85% for analogous imidazolidinone derivatives) . Critical parameters include stoichiometric ratios (1:1 acid/amine), solvent polarity (dichloromethane or DMF), and temperature control to prevent epimerization. Post-synthesis purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) ensures >95% purity .

How is the molecular structure characterized, and what intermolecular interactions stabilize its crystal lattice?

Basic
X-ray crystallography is the gold standard for structural elucidation. In related acetamides, the 3,4-difluorophenyl and chlorophenyl rings form a dihedral angle of ~65.2°, inducing torsional strain, while the acetamide group adopts a planar conformation . Key interactions include:

  • N–H···O hydrogen bonds (2.8–3.0 Å) forming infinite chains along the [100] axis.
  • C–H···O/F weak interactions (3.2–3.5 Å) stabilizing 3D packing .
    Spectroscopic validation via 1H^1 \text{H}/13C^{13} \text{C} NMR confirms proton environments (e.g., imidazolidinone NH at δ 10.2–10.5 ppm), while HRMS verifies molecular ions within ±0.5% error .

What challenges arise in achieving high crystallinity, and how are crystallization conditions optimized?

Advanced
Challenge : Low solubility in polar solvents and polymorphism due to fluorinated/chlorinated aryl groups.
Solutions :

  • Solvent screening : Binary mixtures (e.g., dichloromethane:ethyl acetate 1:1) reduce nucleation rates, favoring single-crystal growth .
  • Temperature gradients : Slow evaporation at 278 K minimizes disorder by allowing gradual lattice assembly.
  • Additive engineering : Trace trifluoroacetic acid (0.1% v/v) protonates the imidazolidinone NH, enhancing hydrogen-bond directionality .
    Validation via PXRD ensures phase purity, while DSC (Tm ~394–396 K) confirms thermal stability .

How can researchers resolve contradictions in spectroscopic data interpretation?

Advanced
Common contradictions :

  • Ambiguous NH signals in 1H^1 \text{H} NMR due to tautomerism (e.g., imidazolidinone keto-enol forms).
  • Mass spectral adducts (e.g., Na<sup>+</sup>/K<sup>+</sup>) misassigned as molecular ions.
    Methodologies :
  • 2D NMR (HSQC/HMBC) : Correlates NH protons (δ 10.2–10.5) with carbonyl carbons (δ 168–170 ppm), confirming tautomeric forms .
  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., 35Cl/37Cl^{35} \text{Cl}/^{37} \text{Cl}) and distinguishes [M+H]<sup>+</sup> from adducts .
  • Dynamic NMR : Variable-temperature studies (298–373 K) identify exchange broadening from rotational barriers .

What strategies optimize reaction yields in multi-step syntheses?

Advanced
Design of Experiments (DoE) :

  • Factors : Temperature, catalyst loading (e.g., EDC·HCl 1.2–2.0 eq.), and microwave power (50–150 W) .
  • Response surface modeling : Identifies optimal conditions (e.g., 100 W microwave, 1.5 eq. EDC·HCl) for >80% yield .
    Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., cyclization), reducing byproduct formation .
    In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate conversions, enabling real-time adjustments .

How are biological activities like anticonvulsant effects evaluated preclinically?

Advanced
In vivo models :

  • Maximal electroshock (MES) test : Compounds are administered (10–100 mg/kg i.p.) to rodents, with seizure suppression thresholds (ED50) calculated .
  • Pentylenetetrazole (PTZ) test : Evaluates GABAergic modulation by measuring latency to clonic seizures.
    In vitro assays :
  • Patch-clamp electrophysiology : Measures Na<sup>+</sup>/Ca<sup>2+</sup> channel blockade in hippocampal neurons.
  • CYP450 inhibition screening : Ensures metabolic stability (IC50 >10 µM for CYP3A4/2D6) .
    Data interpretation requires ANOVA with post-hoc tests (p<0.05) to distinguish efficacy from vehicle controls .

What computational methods predict structure-activity relationships (SAR)?

Advanced
Docking studies :

  • Targets : Voltage-gated sodium channels (PDB: 6AGF) or GABAA receptors (PDB: 6HUP).
  • Software : AutoDock Vina scores binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
    QSAR models :
  • Descriptors : LogP, polar surface area, and H-bond acceptors/donors.
  • Validation : Leave-one-out cross-validation (R<sup>2</sup> >0.7) confirms predictive power for ED50 .
    MD simulations (GROMACS) : Assess ligand-receptor stability over 100 ns, with RMSD <2 Å indicating stable binding .

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